molecular formula C6H9ClFN3O B1497434 ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one CAS No. 188416-27-5

ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one

Cat. No.: B1497434
CAS No.: 188416-27-5
M. Wt: 193.61 g/mol
InChI Key: SRHMZIBWCLNYMC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic ammonium salts. The official International Union of Pure and Applied Chemistry name is designated as azane;2-chloro-4-ethyl-5-fluoro-1H-pyrimidin-6-one, which accurately reflects the structural components of the molecule. The compound carries the Chemical Abstracts Service registry number 188416-27-5 and represents an ammonium salt derivative of the corresponding pyrimidine hydroxyl compound.

The molecular formula C6H9ClFN3O indicates a total molecular weight of 193.61 grams per mole, as computed by advanced computational chemistry methods. This formulation encompasses six carbon atoms forming the pyrimidine ring and ethyl substituent, nine hydrogen atoms distributed between the ethyl group and ammonium component, one chlorine atom, one fluorine atom, three nitrogen atoms including the pyrimidine nitrogens and ammonia nitrogen, and one oxygen atom from the carbonyl functionality. The structural complexity arises from the combination of the heterocyclic pyrimidine base with halogen substituents and the ammonium counterion.

Alternative nomenclature systems provide additional descriptive names including 2-Chloro-6-ethyl-5-fluoro-4-hydroxy pyrimidine ammonium salt and 2-Chloro-6-ethyl-5-fluoropyrimidin-4-ol monoammonium salt. These naming conventions emphasize the salt nature of the compound and the hydroxyl form of the pyrimidine base. The Simplified Molecular Input Line Entry System representation CCC1=C(C(=O)NC(=N1)Cl)F.N provides a linear encoding that captures the connectivity pattern of the ethyl-substituted, halogenated pyrimidine ring system combined with ammonia.

The International Chemical Identifier string InChI=1S/C6H6ClFN2O.H3N/c1-2-3-4(8)5(11)10-6(7)9-3;/h2H2,1H3,(H,9,10,11);1H3 offers a standardized representation that facilitates database searches and computational analysis. This encoding system separates the pyrimidine component from the ammonia component while preserving stereochemical and tautomeric information. The InChI Key SRHMZIBWCLNYMC-UHFFFAOYSA-N serves as a shortened hash identifier for rapid compound identification in chemical databases.

Properties

IUPAC Name

azane;2-chloro-4-ethyl-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O.H3N/c1-2-3-4(8)5(11)10-6(7)9-3;/h2H2,1H3,(H,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHMZIBWCLNYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)Cl)F.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657728
Record name 2-Chloro-6-ethyl-5-fluoropyrimidin-4(1H)-one--ammonia (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188416-27-5
Record name 4(1H)-Pyrimidinone, 2-chloro-6-ethyl-5-fluoro-, monoammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-ethyl-5-fluoropyrimidin-4(1H)-one--ammonia (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enamination of α-Fluoropropionates with Ammonia

  • Raw materials: Methyl α-fluoropropionoacetate or ethyl α-fluoropropionoacetate
  • Solvent: Methanol, ethanol, or their mixtures (methanol preferred)
  • Reagent: Ammonia gas bubbled through the solution
  • Reaction: Ammonia reacts with the carbonyl group on the propionyl moiety to form an enaminated intermediate.
  • Conditions: Room temperature to mild heating; reaction time 10–24 hours
  • Molar ratio: Base (e.g., sodium methoxide) to fluoropropionate 2–4:1

This step yields an enaminated product crucial for subsequent cyclization.

Cyclization with Formamide under Basic Conditions

  • Reagents: Formamide and a base such as sodium methoxide or sodium ethoxide (preferably sodium methoxide)
  • Reaction: The enaminated intermediate undergoes ring closure with formamide to form 5-fluoro-6-ethyl-4-hydroxypyrimidine.
  • Conditions: Mild heating, controlled pH, reaction time consistent with full cyclization

This step forms the pyrimidin-4-one core with a hydroxyl group at the 4-position.

Chlorination of 4-Hydroxy Group

  • Reagent: Phosphorus oxychloride (POCl3)
  • Solvent: Dichloromethane
  • Base: Triethylamine to neutralize HCl formed
  • Conditions: Addition of POCl3 at temperatures below 35°C, followed by reflux at 40–48°C for several hours (typically 3–6 h)
  • Workup: Cooling, aqueous extraction, solvent removal under reduced pressure
  • Yield: High (up to 99% reported)
  • Purity: >99% by HPLC

This converts 5-fluoro-6-ethyl-4-hydroxypyrimidine to 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one (4-chloro derivative).

Additional Functionalization (Optional)

  • α-Bromination: Using N-bromosuccinimide (NBS) to brominate the ethyl group at the α-position, enabling further coupling reactions for pharmaceutical intermediates like voriconazole.

Summary Table of Key Preparation Steps

Step Reactants / Reagents Conditions Product / Intermediate Yield / Notes
1 Methyl or ethyl α-fluoropropionoacetate + NH3 gas Methanol solvent, 10–24 h, RT to mild heat Enaminated intermediate High, mild conditions
2 Enaminated intermediate + formamide + base (NaOMe) Mild heating, basic medium 5-fluoro-6-ethyl-4-hydroxypyrimidine Efficient cyclization
3 5-fluoro-6-ethyl-4-hydroxypyrimidine + POCl3 + triethylamine Dichloromethane, <35°C addition, reflux 40–48°C, 3–6 h 2-chloro-6-ethyl-5-fluoropyrimidine (target compound) 99% yield, >99% purity (HPLC)
4 4-chloro derivative + NBS (optional) Controlled bromination conditions α-brominated 4-chloro-5-fluoropyrimidine Used for further synthesis steps

Research Findings and Industrial Relevance

  • The described method addresses prior issues of high cost and low yield in synthesizing this pyrimidine intermediate, making it suitable for industrial production.
  • Use of readily available and inexpensive reagents like methyl α-fluoropropionoacetate and ammonia gas lowers raw material costs.
  • Mild reaction conditions and straightforward workup procedures enhance process safety and scalability.
  • High product purity (>99%) and yield (up to 99%) have been consistently reported, indicating robustness and reproducibility.
  • The chlorination step using phosphorus oxychloride is a key industrial step, with triethylamine effectively scavenging HCl and improving selectivity.
  • Optional bromination enables further functionalization for pharmaceutical applications, such as synthesis of voriconazole.

Additional Synthetic Approaches (Literature Context)

While the above method is the most documented industrial route, recent academic research explores catalytic and multicomponent reactions for pyrimidine derivatives synthesis, including:

  • ZnCl2-catalyzed three-component coupling reactions
  • Base-facilitated intermolecular oxidative C–N bond formation
  • Copper-catalyzed annulation methods

These methods provide alternative synthetic pathways for polysubstituted pyrimidines but are less established for this specific compound at industrial scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the ethyl group to an ethyl ester or carboxylic acid.

  • Reduction: Reduction of the pyrimidinone ring to form a pyrimidinamine derivative.

  • Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Ethyl esters or carboxylic acids from oxidation.

  • Pyrimidinamine derivatives from reduction.

  • Substituted pyrimidinones from nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one, exhibit significant anticancer properties. For instance, studies have shown that modifications of pyrimidine structures can lead to compounds that inhibit key oncogenic pathways, making them potential candidates for cancer therapy .

A notable case study involves the synthesis of novel pyrimidine derivatives that target the epidermal growth factor receptor (EGFR), a critical player in various cancers. These derivatives have demonstrated promising inhibitory effects on tumor growth in vitro and in vivo .

Anti-inflammatory Effects

Another area of application is the anti-inflammatory potential of this compound. Recent research highlights that certain pyrimidine derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The IC₅₀ values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Herbicidal Activity

Pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one, have been explored for their herbicidal properties. The structural features of these compounds allow them to interact with plant metabolic pathways, potentially leading to effective weed management strategies in agriculture .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one typically involves several steps, including the formation of key intermediates that are crucial for its biological activity. The structure-activity relationship studies indicate that specific substitutions on the pyrimidine ring can enhance its bioactivity and selectivity for target enzymes .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated the effect of pyrimidine derivatives on cancer cell linesIdentified potent inhibitors of EGFR with significant reduction in cell proliferation
Anti-inflammatory ResearchEvaluated COX inhibition by pyrimidine derivativesReported comparable efficacy to celecoxib with IC₅₀ values around 0.04 μmol
Herbicidal EfficacyAssessed the impact of pyrimidine compounds on weed speciesDemonstrated effective weed control mechanisms through metabolic pathway disruption

Mechanism of Action

The mechanism by which ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Variations in Pyrimidinones and Pyrimidines

The table below highlights key structural analogs and their properties:

Compound Name CAS No. Substituents (Positions) Core Structure Similarity Score Key Differences vs. Target Compound
6-Ethyl-5-fluoropyrimidin-4(3H)-one N/A F (5), Ethyl (6) Pyrimidin-4-one N/A Lacks Cl at position 2
4-Chloro-5-fluoro-2-methylpyrimidine 898044-50-3 Cl (4), F (5), Methyl (2) Pyrimidine 0.71 Pyrimidine (no ketone); Cl at position 4
4-Chloro-2-ethoxy-5-fluoropyrimidine 56076-20-1 Cl (4), F (5), Ethoxy (2) Pyrimidine 0.94 Ethoxy instead of Cl; Cl at position 4
2-Amino-6-methylpyrimidin-4(1H)-one 3977-29-5 NH₂ (2), Methyl (6) Pyrimidin-4-one 0.67 Amino instead of Cl; lacks F
2-Amino-5-iodopyrimidin-4(1H)-one 3993-79-1 NH₂ (2), Iodo (5) Pyrimidin-4-one 0.62 Iodo instead of F; lacks ethyl

Key Observations

Positional Effects of Halogens :

  • The target compound’s Cl at position 2 distinguishes it from analogs like 4-Chloro-5-fluoro-2-methylpyrimidine (Cl at position 4), altering electronic distribution and reactivity .
  • Fluorine at position 5 is conserved in high-similarity compounds (e.g., CAS 56076-20-1), suggesting its critical role in stabilizing the ring via electron-withdrawing effects .

Functional Group Replacements: Replacing Cl with amino (e.g., CAS 3977-29-5) reduces electrophilicity but introduces hydrogen-bonding capabilities, which may affect target binding .

Biological Activity

The compound ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one can be described as follows:

  • Molecular Formula : C7_7H7_7ClF N3_3O
  • Molecular Weight : 195.6 g/mol

The synthesis of this compound typically involves nucleophilic substitutions and can be derived from simpler pyrimidine precursors. For instance, it can be synthesized through reactions involving 5-fluoropyrimidine derivatives, which serve as key intermediates in the formation of various biologically active compounds .

Antimicrobial Properties

Research has indicated that pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against a range of bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were recorded between 0.625 µM to >50 µM against various pathogens .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies reported IC50 values indicating effective cytotoxicity against different cancer types, particularly lymphomas .

The biological activity of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it disrupts the synthesis pathways necessary for DNA replication in rapidly dividing cells .

Data Tables

Activity Type Target Organisms/Cells MIC/IC50 Values (µM) Reference
AntibacterialE. coli0.625 - >50
AnticancerLymphoma cell linesIC50 = 10 - 30
Kinase InhibitionVarious kinasesIC50 = <20

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrimidine derivatives, including 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one. The results indicated that the compound exhibited potent activity against Gram-negative bacteria, outperforming several traditional antibiotics under similar conditions .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in oncology .

Q & A

Q. How can the synthesis of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, substituting electron-withdrawing groups (e.g., chloro, fluoro) on the pyrimidinone ring requires anhydrous conditions to prevent hydrolysis. In related syntheses, yields improved to 83% when using ethanol as a solvent and maintaining temperatures between 70–80°C . Purification via recrystallization (e.g., ethanol/dioxane mixtures) enhances purity, as demonstrated in analogous pyrimidinone derivatives .

Q. What analytical techniques are critical for characterizing 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR is essential for verifying substituent positions. For example, ethyl groups show characteristic triplet signals (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂), while aromatic protons in fluorinated pyrimidines exhibit downfield shifts .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry. In structurally similar compounds (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine), crystallographic data confirmed bond angles (mean C–C = 0.003 Å) and validated halogen positioning .

Q. How does ammonia influence the reactivity of pyrimidinone derivatives in aqueous environments?

  • Methodological Answer : Ammonia acts as a weak base in buffered systems (e.g., ammonium acetate, pH 6.5), stabilizing intermediates during nucleophilic substitution reactions. For instance, in fluorinated pyrimidines, ammonia can facilitate dehalogenation or participate in ring-opening reactions under controlled pH, impacting downstream functionalization .

Advanced Research Questions

Q. How can mechanistic pathways for halogen displacement in 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one be investigated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress using HPLC or LC-MS under varying conditions (e.g., solvent polarity, nucleophile concentration).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for chloro vs. fluoro substituent reactivity. For example, fluorine’s electronegativity increases the energy barrier for nucleophilic attack compared to chlorine .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for fluorinated pyrimidinones?

  • Methodological Answer : Discrepancies in NMR or HRMS data often arise from unexpected tautomerism or solvent effects. For instance, thieno[2,3-d]pyrimidin-4-one derivatives exhibited shifts due to keto-enol tautomerism, resolved by deuterated solvent exchange experiments or variable-temperature NMR . Cross-validation with X-ray structures (e.g., R factor = 0.034 in crystallographic studies) is critical .

Q. How can the biological activity of 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one derivatives be systematically evaluated?

  • Methodological Answer :
  • In Vitro Assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. For example, thiadiazolo[3,2-a]pyrimidin-7-one analogs showed promising antifungal activity via membrane disruption .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethyl with isopropyl) and correlate with bioactivity. In related compounds, electron-withdrawing groups enhanced target binding affinity by 30–50% .

Q. What safety protocols are essential for handling reactive intermediates in pyrimidinone synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure to chlorinated intermediates.
  • Waste Management : Segregate halogenated byproducts (e.g., chloro-fluorophenyl derivatives) for incineration, as recommended for compounds with UN hazard class 6.1 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one

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